2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a benzyl group attached to a diazaspirodecane ring system, which includes two nitrogen atoms and a carboxylic acid functional group. The molecular formula of this compound is C16H24N2O2, and it has a molecular weight of 276.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method involves the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF), to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzyl derivatives with nitro or halogen groups.
Scientific Research Applications
2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-2,8-diazaspiro[4.5]decane: Lacks the carboxylic acid functional group.
2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid: Contains a tert-butoxycarbonyl protecting group.
Uniqueness
2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid is unique due to its combination of a spirocyclic structure and a carboxylic acid functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H22N2O2 |
---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C16H22N2O2/c19-15(20)14-11-18(10-13-4-2-1-3-5-13)12-16(14)6-8-17-9-7-16/h1-5,14,17H,6-12H2,(H,19,20) |
InChI Key |
FMEBBVOICDNXNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CN(CC2C(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.